[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol
Overview
Description
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol: is a chemical compound that features a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 2-chloro-6-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine to form [1-(2-Chloro-6-fluoro-benzyl)-piperidine].
Reduction: The resulting [1-(2-Chloro-6-fluoro-benzyl)-piperidine] is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary or tertiary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol serves as an intermediate for the preparation of more complex molecules
Biology
The compound is studied for its potential biological activities, including its interaction with various biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol exerts its effects involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain receptors or enzymes, modulating their activity. The piperidine ring provides a scaffold that can interact with various biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Chloro-6-fluoro-benzyl)-piperidine]
- [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-ethanol
- [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-propanol
Uniqueness
Compared to similar compounds, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methanol is unique due to the presence of both chloro and fluoro substituents on the benzyl group. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZFOORFWGNCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.